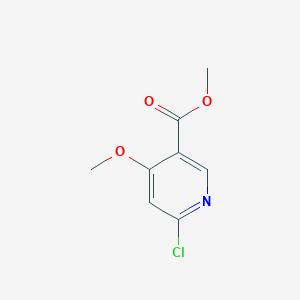

Methyl 6-chloro-4-methoxypyridine-3-carboxylate

概述

描述

Synthesis Analysis

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-4-methoxypyridine-3-carboxylate” is represented by the InChI code1S/C8H8ClNO3/c1-12-6-3-7 (9)10-4-5 (6)8 (11)13-2/h3-4H,1-2H3 . The molecular weight is 201.61 . Physical And Chemical Properties Analysis

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” has a melting point of 73 - 75°C . The density is 1.288±0.06 g/cm3 (20 ºC 760 Torr) . The boiling point is 283.6±35.0℃ (760 Torr) .科学研究应用

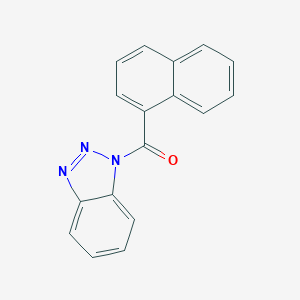

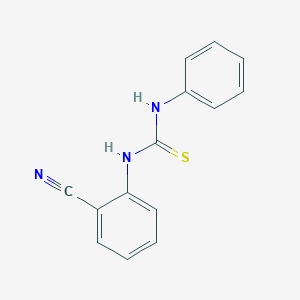

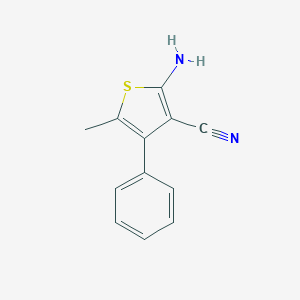

Synthesis and Structural Characterization

- Scientific Field: Chemical Crystallography

- Application Summary: The compound has been synthesized and structurally characterized . The structure was refined to R1 = 0.0470 for 2665 reflections (with I > 2σ (I)) .

- Methods of Application: The synthesis and structural characterization of the compound is described in the referenced study . The molecules in the crystal are held together by means of intermolecular hydrogen bonds of the type N=H…O and by C=H…O interactions .

- Results or Outcomes: The results of crystallographic and molecular modeling (AM1) were compared . The Cl atom attached to the phenyl group has two possible orientations, having 75% (sp) and 25% (ap) occupancy, respectively .

Building Block in Organic Chemistry

- Scientific Field: Organic Chemistry

- Application Summary: 4-Methoxypyridine, a derivative of the compound, is used as a starting reagent for the stereocontrolled synthesis of various organic compounds .

- Methods of Application: The compound is used as a starting reagent in various organic synthesis procedures .

- Results or Outcomes: The compound has been used in the efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .

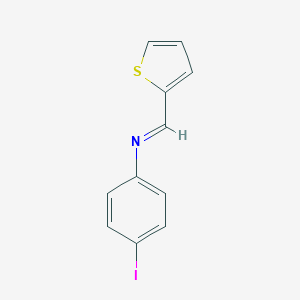

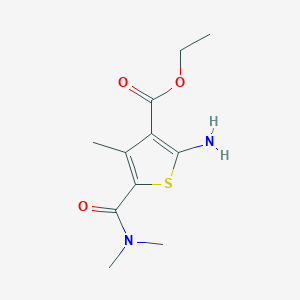

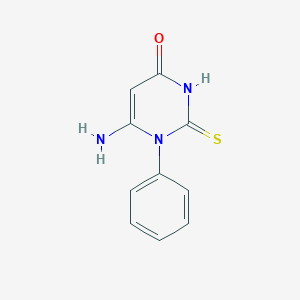

Antimicrobial and Anticancer Agent

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of derivatives of the compound were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .

- Methods of Application: The compound was used as a starting reagent in the synthesis of a series of derivatives . These derivatives were then tested for their antimicrobial and anticancer potential .

- Results or Outcomes: One of the derivatives, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .

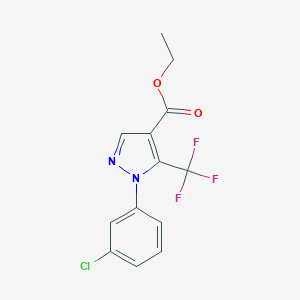

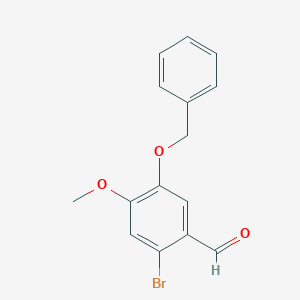

Neuroprotective and Anti-neuroinflammatory Agent

- Scientific Field: Pharmaceutical Research

- Application Summary: Triazole-pyrimidine hybrids, which can be synthesized from the compound, have shown promising neuroprotective and anti-inflammatory properties .

- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . These compounds were then evaluated for their neuroprotective and anti-neuroinflammatory activity .

- Results or Outcomes: Some of the synthesized compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

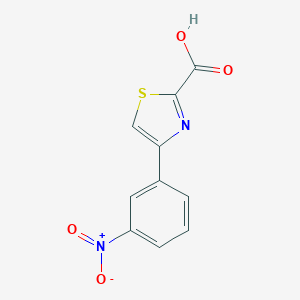

Antiviral and Antioxidant Agent

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrimidine and its derivatives, which can be synthesized from the compound, have been proven to have antiviral and antioxidant activity .

- Methods of Application: The compound was used as a starting reagent in the synthesis of a series of pyrimidine-based compounds . These compounds were then evaluated for their antiviral and antioxidant activity .

- Results or Outcomes: The molecular results revealed that pyrimidine-based compounds have promising antiviral and antioxidant properties .

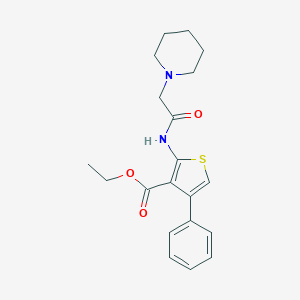

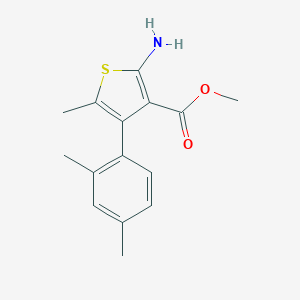

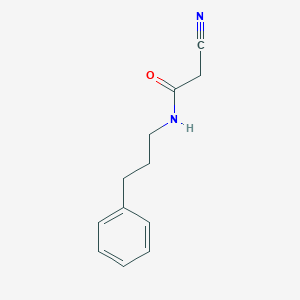

Synthesis of Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Scientific Field: Organic Chemistry

- Application Summary: The compound is used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

- Methods of Application: To a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with 4–5 drops of concentrated hydrochloric acid and heated to reflux for 5–6 h .

- Results or Outcomes: The compound was obtained in 90% yield after column chromatography .

安全和危害

未来方向

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” holds significant potential for diverse applications due to its unique properties. It can be used in the synthesis of fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency , and retinoid x receptor (RXR) ligands, which have many clinical applications . This suggests that it may have a role to play in the development of new pharmaceuticals and agrochemicals.

属性

IUPAC Name |

methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTSQMSTPZTUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626252 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

CAS RN |

84332-02-5 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。